molecular formula C10H12BrNO B7972529 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one

5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one

Cat. No.: B7972529
M. Wt: 242.11 g/mol
InChI Key: FQXGEGYAFZLLFQ-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is a heterocyclic organic compound featuring a bromine atom, a cyclopropylmethyl group, and a methyl group attached to a pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one typically involves the following steps:

    Cyclopropylmethylation: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halides.

    Methylation: The methyl group is often introduced through alkylation reactions using methyl halides or methylating agents like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of cost-effective and environmentally friendly bromination and alkylation methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dehalogenated products or reduced functional groups.

    Substitution: Various substituted pyridin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Biology

In biological research, this compound can be used to study the effects of pyridin-2-one derivatives on various biological systems. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique structural features of the pyridin-2-one core.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methylpyridin-2-one: Lacks the cyclopropylmethyl group, which may affect its binding properties and reactivity.

    1-(Cyclopropylmethyl)-3-methylpyridin-2-one:

    5-Bromo-1-(cyclopropylmethyl)pyridin-2-one: Lacks the methyl group, which can alter its physical and chemical properties.

Uniqueness

5-Bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-4-9(11)6-12(10(7)13)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGEGYAFZLLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)CC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.32 g, 9.57 mmol) was added to 5-bromo-3-methyl-2-hydroxypyridine (600 mg, 3.19 mmol) and bromomethylcyclopropane (861 mg, 6.38 mmol) in DMF (6 mL). After heating at 70° C. for 3 h, EA extractive work up and silica gel chromatography (PE: EA=30:110:1), the title compound (510 mg, yield: 66.0%) was obtained as a white solid. 1H NMR: (CDCl3, 400 MHz) δ: 7.39 (d, J=2.0 Hz, 1H), 7.26 (d, J=2.0 Hz, 1H), 3.77 (d, J=6.8 Hz, 2H), 2.15 (s, 3H), 0.65-0.60 (m, 2H), 0.40-0.37 (m, 2H). LCMS: 242.1; 244.1 (M+H)+
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1.32 g
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600 mg
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861 mg
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6 mL
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Yield
66%

Synthesis routes and methods II

Procedure details

5-bromo-3-methyl-1H-pyridin-2-one was N-alkylated with bromomethylcyclopropane to give 5-bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one. 5-bromo-1-(cyclopropylmethyl)-3-methylpyridin-2-one (100 mg, 0.41 mmol), [2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]boronic acid (217 mg, 0.5 mol), K3PO4 (263 mg, 1.24 mmol) and Pd(dppf)Cl2 (30 mg, 41.3 umol) in dioxane (8 mL)/water (1 mL) were purged with N2 and heated at 70-80° C. for 12 h. Preparative HPLC gave the title compound (56.0 mg, 28.6% yield) as dull-red semisolid. 1H NMR (CDCl3, 400 MHz): δ 7.74 (s, 1H), 7.61 (s, 1H), 7.28 (d, J=2.0 Hz, 1H), 7.10-7.15 (m, 1H), 6.92-7.00 (m, 2H), 6.82-6.89 (m, 1H), 6.80 (d, J=8.8 Hz, 1H), 6.71 (br. s., 1H), 3.93 (d, J=7.2 Hz, 3H), 3.12-3.21 (m, 2H), 2.24 (s, 3H), 1.42 (t, J=7.2 Hz, 3H), 1.22-1.33 (m, 1H), 0.57-0.67 (m, 2H), 0.36-0.43 (m, 2H). LCMS: 475.1 (M+1)+
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